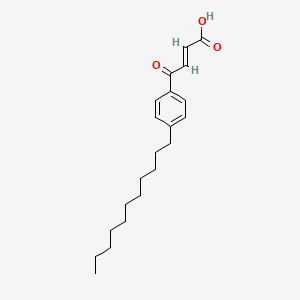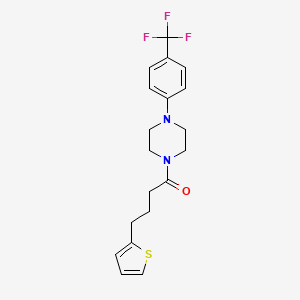
Antimicrobial agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial Agent-2 is a chemical compound used to destroy or inhibit the growth of microorganisms, including bacteria, fungi, and viruses. It is part of a broader class of antimicrobial agents that have been pivotal in modern medicine and industry for controlling infections and contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-2 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction, followed by various functional group modifications to enhance its antimicrobial properties. Common reagents used in these reactions include acids, bases, and organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in microbiological studies to control and study microbial growth.
Medicine: Utilized in the development of antimicrobial drugs and treatments for infections.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination .
Mechanism of Action
The mechanism of action of Antimicrobial Agent-2 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets essential proteins and enzymes within the microbial cell, inhibiting their function and preventing the microorganism from reproducing. This disruption can occur through various pathways, including the oxidation of cellular components and the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Penicillin: An antibiotic that targets bacterial cell wall synthesis.
Cephalosporins: A class of antibiotics similar to penicillin but with a broader spectrum of activity.
Tetracyclines: Antibiotics that inhibit protein synthesis in bacteria.
Quinolones: Antibiotics that interfere with bacterial DNA replication .
Uniqueness: Antimicrobial Agent-2 is unique in its broad-spectrum activity against various microorganisms and its ability to be chemically modified to enhance its efficacy. Unlike some antibiotics that target specific bacteria, this compound can be effective against a wide range of pathogens, making it a versatile tool in both medical and industrial applications .
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-[(2Z)-2-methoxyimino-2-(1,3-thiazol-2-yl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13- |
InChI Key |
WHYOGQVUBGTEFU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC/C(=N/OC)/C3=NC=CS3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
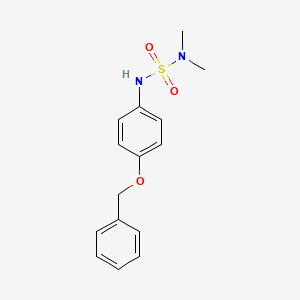
![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)
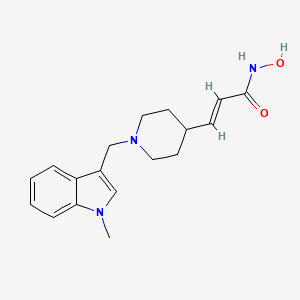

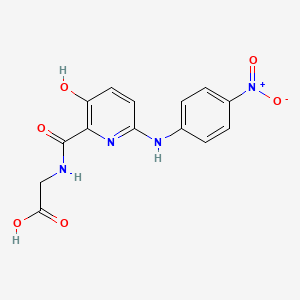
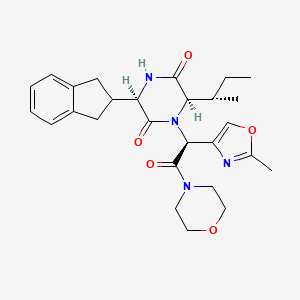

![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)
